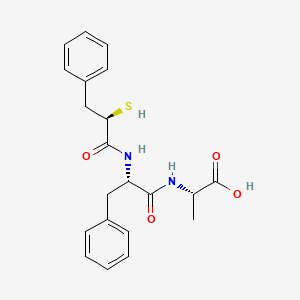
N-(3-Phenyl-2-sulfanylpropanoyl)phenylalanylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-(3-Phenyl-2-Sulfanylpropanoyl)Phenylalanylalanine involves the coupling of 3-phenyl-2-sulfanylpropanoic acid with phenylalanylalanine. The reaction typically requires the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates .
Chemical Reactions Analysis
N-(3-Phenyl-2-Sulfanylpropanoyl)Phenylalanylalanine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the peptide bond can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
N-(3-Phenyl-2-Sulfanylpropanoyl)Phenylalanylalanine has several scientific research applications, including:
Chemistry: It is used as a model compound for studying peptide bond formation and cleavage, as well as for investigating the reactivity of sulfanyl groups in peptides.
Biology: The compound is used in studies of enzyme-substrate interactions, particularly those involving proteases that cleave peptide bonds.
Mechanism of Action
The mechanism of action of N-(3-Phenyl-2-Sulfanylpropanoyl)Phenylalanylalanine involves its interaction with specific molecular targets, such as enzymes. For example, it can act as an inhibitor of neprilysin, an enzyme that degrades amyloid-beta peptides. By inhibiting neprilysin, the compound can increase the levels of amyloid-beta peptides, which are implicated in the pathology of Alzheimer’s disease . The molecular pathways involved in this mechanism include the binding of the compound to the active site of the enzyme, thereby preventing substrate access and subsequent peptide cleavage.
Comparison with Similar Compounds
N-(3-Phenyl-2-Sulfanylpropanoyl)Phenylalanylalanine can be compared with other dipeptides, such as:
N-(3-Phenyl-2-Sulfanylpropanoyl)Phenylalanyltyrosine: This compound has a similar structure but includes a tyrosine residue instead of alanine.
N-(3-Phenyl-2-Sulfanylpropanoyl)Phenylalanylglycine: This compound includes a glycine residue and has different chemical and biological properties, such as lower molecular weight and different reactivity.
The uniqueness of this compound lies in its specific combination of phenylalanine and alanine residues, as well as the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C21H24N2O4S |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-3-phenyl-2-[[(2R)-3-phenyl-2-sulfanylpropanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C21H24N2O4S/c1-14(21(26)27)22-19(24)17(12-15-8-4-2-5-9-15)23-20(25)18(28)13-16-10-6-3-7-11-16/h2-11,14,17-18,28H,12-13H2,1H3,(H,22,24)(H,23,25)(H,26,27)/t14-,17-,18+/m0/s1 |
InChI Key |
CNILVMARPONFBX-JCGIZDLHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H](CC2=CC=CC=C2)S |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{2,6,8-Trioxo-9-[(2S,3R,4R)-2,3,4,5-tetrahydroxypentyl]-1,2,3,6,8,9-hexahydro-7H-purin-7-YL}butyl dihydrogen phosphate](/img/structure/B10760401.png)
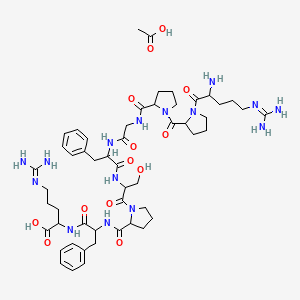
![2-[5-Methanesulfonylamino-2-(4-aminophenyl)-6-oxo-1,6-dihydro-1-pyrimidinyl]-n-(3,3,3-trifluoro-1-isopropyl-2-oxopropyl)acetamide](/img/structure/B10760429.png)

![{[2-(1H-1,2,3-Benzotriazol-1-YL)-2-(3,4-difluorophenyl)propane-1,3-diyl]bis[4,1-phenylene(difluoromethylene)]}bis(phosphonic acid)](/img/structure/B10760438.png)
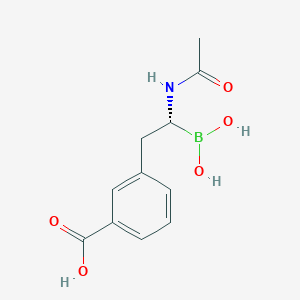

![[2(R,S)-2-Sulfanylheptanoyl]-phe-ala](/img/structure/B10760455.png)
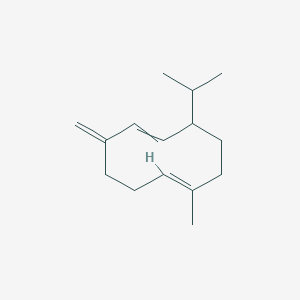
![7,8-Dihydroxy-1-methoxy-3-methyl-10-oxo-4,10-dihydro-1H,3H-pyrano[4,3-B]chromene-9-carboxylic acid](/img/structure/B10760461.png)

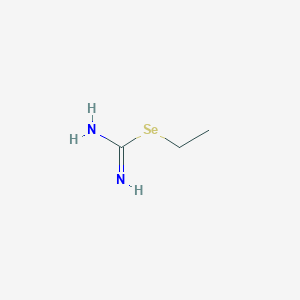
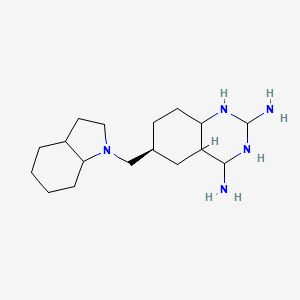
![2-Guanidino-4-methyl-pentanoic acid [2-(4-{5-[4-(4-acetylamino-benzyloxy)-2,3-dichloro-phenyl]-2-methyl-2H-pyrazol-3-YL}-piperidin-1-YL)-2-oxo-ethyl]-amide](/img/structure/B10760485.png)
